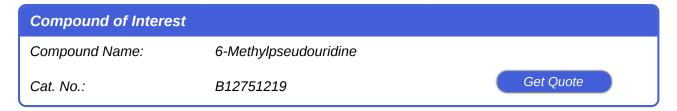


Biophysical Properties of N1methylpseudouridine-containing RNA: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines against COVID-19.[1][2] Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, conferring enhanced stability, increased protein expression, and reduced immunogenicity to synthetic mRNAs.[2][3][4] This technical guide provides a comprehensive overview of the biophysical properties of m1Ψ-containing RNA, offering a valuable resource for researchers and professionals involved in the development of RNA-based drugs and vaccines.

Structural and Thermodynamic Properties

The substitution of uridine with m1Ψ introduces significant changes to the structural and thermodynamic characteristics of RNA. The primary alteration is the replacement of the N1-H hydrogen bond donor in uridine with a methyl group in m1Ψ, which, despite removing a potential hydrogen bond, leads to a more rigid and stable RNA structure.[5] This enhanced stability is attributed to improved base stacking interactions, a consequence of the increased molecular polarizability from the methyl group.[6][7][8]



Enhanced Duplex Stability

Studies have consistently shown that the presence of $m1\Psi$ enhances the thermal stability of RNA duplexes compared to those containing uridine (U) or its isomer, pseudouridine (Ψ).[4][9] This stabilization is context-dependent, meaning the identity of the neighboring base pairs influences the extent of the stabilizing effect.[6][7] The increased stability is a key factor in the improved persistence of $m1\Psi$ -modified mRNA within cells.

Table 1: Comparative Melting Temperatures (Tm) of RNA Duplexes

Duplex Sequence (5'-3')	Modification	Tm (°C)	ΔTm (°C) vs. U	Reference
GCGUUAAGGC/ GCCAAUUCGC	Uridine (U)	65.5	-	[10]
GCGUΨAAGGC/ GCCAAUUCGC	Pseudouridine (屮)	67.5	+2.0	[10]
GCGUm1ΨAAG GC/GCCAAUUC GC	N1- methylpseudouri dine (m1Ψ)	67.8	+2.3	[10]

Note: Tm values are illustrative and can vary based on buffer conditions and sequence context.

Thermodynamic Parameters

The enhanced stability of m1 Ψ -containing RNA is reflected in its thermodynamic parameters. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with duplex formation are key indicators of stability. Generally, a more negative ΔG° indicates a more stable duplex. Computational and experimental studies have begun to elucidate the nearest-neighbor thermodynamic parameters for m1 Ψ , which are crucial for the accurate prediction of secondary structures in m1 Ψ -modified RNAs.

Table 2: Predicted Nearest-Neighbor Free Energy Parameters (ΔG°37 in kcal/mol)



Nearest- Neighbor Pair	U-A	Ψ-Α	m1Ψ-A	Reference
AU/UA	-0.9	-1.1	-1.3	[11][12][13]
GU/CA	-2.1	-2.3	-2.5	[11][12][13]
CU/GA	-1.8	-2.0	-2.2	[11][12][13]
UU/AA	-0.9	-1.0	-1.1	[11][12][13]

Note: These values are predicted and serve as a guide. Experimental values may vary.

Interactions with Cellular Machinery

The biophysical properties of $m1\Psi$ -containing RNA significantly influence its interactions with the cellular machinery involved in translation and innate immunity.

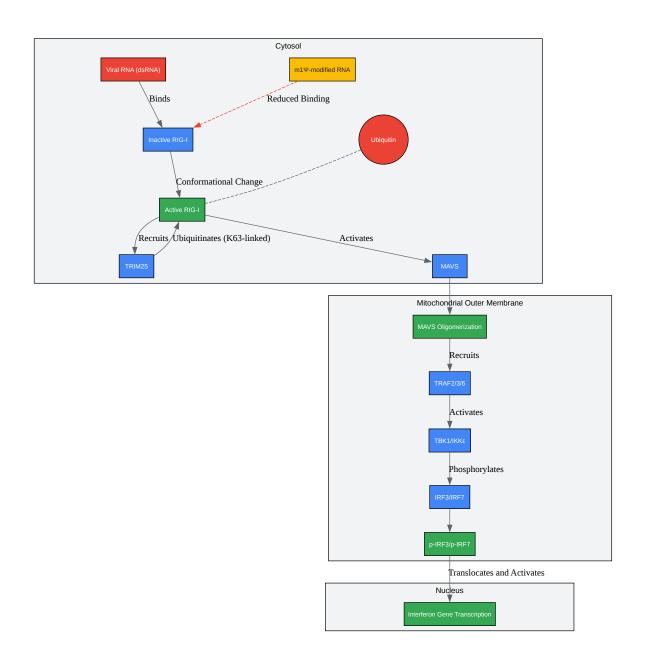
Evasion of Innate Immune Recognition

A key advantage of m1Ψ modification is its ability to help mRNA evade detection by innate immune sensors, such as Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs), including RIG-I and MDA5.[14] These receptors recognize specific features of viral RNA, and their activation triggers an inflammatory response that can lead to the degradation of the mRNA and a shutdown of protein synthesis.

The structural alterations induced by $m1\Psi$, including changes in the sugar pucker and the presentation of a different hydrogen bonding face, are thought to disrupt the binding of these immune sensors.[14] This immune evasion is a critical factor in the enhanced and prolonged protein expression observed from $m1\Psi$ -modified mRNA.

Below is a diagram illustrating the signaling pathway of RIG-I, a key sensor of viral RNA that is less effectively activated by $m1\Psi$ -containing RNA.



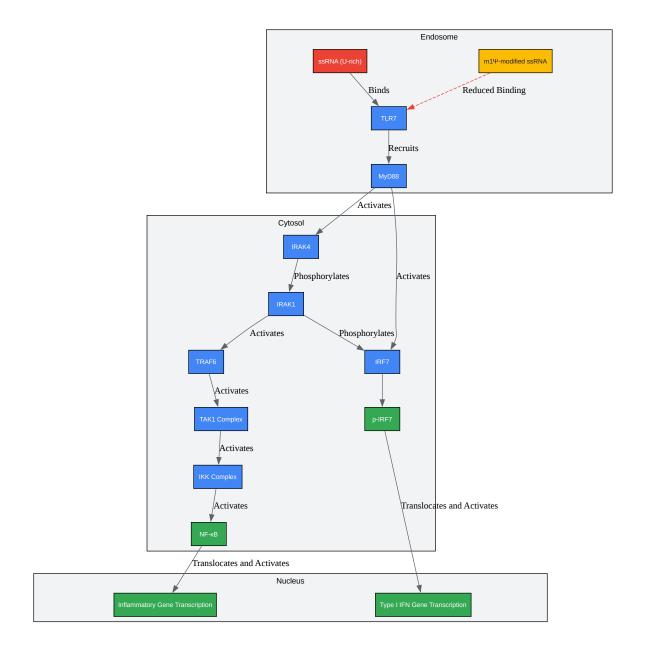


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RIG-I signaling pathway and the effect of m1Ψ.

Similarly, TLR7, an endosomal receptor that recognizes single-stranded RNA, shows reduced activation in response to $m1\Psi$ -modified RNA.





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TLR7 signaling pathway and the effect of $m1\Psi$.

Impact on Translation



The incorporation of m1 Ψ into mRNA has been shown to enhance the efficiency of protein translation.[2] While the precise mechanism is still under investigation, it is thought to be a combination of factors. The reduced activation of innate immune responses prevents the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2 α), a key step in the cellular stress response that would otherwise inhibit translation.[10] Additionally, the increased structural stability of m1 Ψ -containing mRNA may contribute to a longer half-life in the cytoplasm, providing more opportunity for translation. Some studies also suggest that m1 Ψ may directly influence ribosome loading and elongation, although this is an area of active research.[15]

Experimental Protocols

The biophysical characterization of m1Ψ-containing RNA relies on a suite of established techniques. Below are detailed methodologies for key experiments.

UV Thermal Denaturation (UV Melting)

Objective: To determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes.

Methodology:

- Sample Preparation:
 - Synthesize or purchase the desired RNA oligonucleotides, including the unmodified and m1Ψ-modified sequences.
 - Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.
 - Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer of choice (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
 - Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
- Data Acquisition:
 - Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

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- Place the RNA duplex sample in a quartz cuvette.
- Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).
- Record the absorbance at each temperature point.
- Data Analysis:
 - Plot the absorbance versus temperature to obtain a melting curve.
 - The Tm is the temperature at which 50% of the duplex has denatured, determined from the first derivative of the melting curve.
 - Thermodynamic parameters (ΔH° , ΔS° , and ΔG°) can be derived from analyzing the shape of the melting curve using appropriate software and van't Hoff analysis.





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Workflow for UV Thermal Denaturation.

Isothermal Titration Calorimetry (ITC)



Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH° , ΔS°) of RNA-protein or RNA-ligand interactions.

Methodology:

- Sample Preparation:
 - Prepare purified RNA and protein/ligand samples in the same, precisely matched buffer to minimize heats of dilution.
 - Degas the samples to prevent the formation of air bubbles in the calorimeter.
 - Determine the accurate concentrations of both the RNA and the titrant (protein/ligand).
- ITC Experiment:
 - Load the RNA sample into the sample cell of the ITC instrument.
 - Load the protein/ligand sample into the injection syringe.
 - Perform a series of small, sequential injections of the titrant into the sample cell while monitoring the heat change.
 - A control experiment with titrant injected into buffer alone should be performed to determine the heat of dilution.
- Data Analysis:
 - Integrate the heat change peaks for each injection.
 - Subtract the heat of dilution from the experimental data.
 - Plot the heat change per mole of injectant against the molar ratio of the reactants.
 - \circ Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH° .
 - Calculate ΔG° and ΔS° from the determined values.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of m1Ψ-containing RNA at atomic resolution.

Methodology:

- Sample Preparation:
 - Prepare isotopically labeled (13C, 15N) RNA samples by in vitro transcription using labeled NTPs.
 - Purify the RNA to a high degree of homogeneity.
 - Prepare a concentrated NMR sample (typically in the millimolar range) in a suitable buffer,
 often containing D2O.
- NMR Data Acquisition:
 - Acquire a series of 2D and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC)
 on a high-field NMR spectrometer.
 - These experiments provide information about through-bond and through-space correlations between different nuclei in the RNA molecule.
- Structure Calculation:
 - Assign the NMR resonances to specific atoms in the RNA sequence.
 - Use the through-space correlations from NOESY experiments to generate distance restraints between protons.
 - Use other experimental data (e.g., scalar couplings) to determine torsional angle restraints.
 - Employ computational methods (e.g., molecular dynamics simulations) to calculate a family of structures that are consistent with the experimental restraints.



Mass Spectrometry for RNA-Protein Interaction Analysis

Objective: To identify the specific binding sites of proteins on m1Ψ-containing RNA.

Methodology:

- Cross-linking:
 - Incubate the m1Ψ-containing RNA with its binding protein.
 - Irradiate the sample with UV light (typically at 254 nm) to induce covalent cross-links between the RNA and protein at their interaction interface.
- · Digestion:
 - Digest the cross-linked complex with a combination of RNases and proteases to generate smaller peptide-RNA adducts.
- Enrichment and Analysis:
 - Enrich the cross-linked peptide-RNA adducts using techniques such as titanium dioxide chromatography.
 - Analyze the enriched sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Interpretation:
 - Identify the sequences of the cross-linked peptides and the attached RNA fragments from the MS/MS data.
 - This allows for the precise mapping of the protein binding site on the RNA and the RNA binding site on the protein.

Conclusion

The incorporation of N1-methylpseudouridine is a powerful strategy for enhancing the therapeutic potential of synthetic mRNA. Its favorable biophysical properties, including



increased structural stability and the ability to evade innate immune detection, contribute to its superior performance in terms of protein expression and duration of action. A thorough understanding of these properties, facilitated by the experimental techniques outlined in this guide, is essential for the rational design and optimization of next-generation RNA-based therapeutics and vaccines. As research in this field continues to evolve, further elucidation of the nuanced effects of $m1\Psi$ and other RNA modifications will undoubtedly pave the way for even more effective and safer medicines.

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